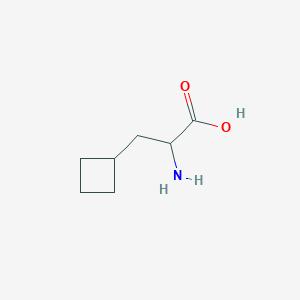
3-Phenylazetidin-3-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylazetidin-3-ol hydrochloride is a compound that is part of the azetidine family, which are four-membered nitrogen-containing heterocycles. The azetidine ring is a structural motif that is of interest due to its presence in various biologically active compounds and its use as an intermediate in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of azetidine derivatives has been explored in several studies. For instance, the synthesis of 3-amino-2-phenylazetidine and its p-chloro analog has been reported, where the reduction of azetidinones with diborane was found to be successful, particularly with N-unsubstituted systems . Another study developed a robust process for the synthesis of 1-benzylazetidin-3-ol, which is used as a starting material for the commercial synthesis of azetidin-3-ol hydrochloride. This process emphasizes the use of low-cost starting materials and aims to reduce byproduct formation, resulting in an economical production method .
Molecular Structure Analysis
The molecular structure of azetidine derivatives is characterized by the presence of a four-membered ring containing nitrogen. The structural prerequisites for certain ring transformations have been defined, including the cleavage of the 3–4 bond of the β-lactam ring . Additionally, the synthesis and optical resolution of 3-ethyl-3-phenylazetidinone-2 have been improved to obtain monomers with high optical purities, which are important for the properties of the resulting polymers .
Chemical Reactions Analysis
Azetidine derivatives undergo various chemical reactions, including ring transformations and polymerizations. For example, alkyl 3-chloroazetidine-3-carboxylates were synthesized through a ring transformation process that involved ring opening with hydrochloric acid followed by base-promoted ring closure . Base-catalyzed ring transformations of azetidinyl thiazolones have also been studied, revealing that certain structural features are necessary for these transformations to occur .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The optical purity of the starting monomer, for instance, affects the reactivity and thermal properties of the resulting polymers. Higher optical purity is associated with increased reactivity during polymerization and can influence the mean length of the stereoblocks in the polymer chain . Additionally, some azetidine derivatives have shown significant antibacterial and antifungal activity, with certain compounds being more potent than control drugs like Fluconazole .
科学的研究の応用
Synthesis and Optimization
A robust process for synthesizing 1-benzylazetidin-3-ol, a precursor to azetidin-3-ol hydrochloride, highlights the importance of this compound in commercial synthesis. Utilizing benzylamine and minimizing by-product formation, this process provides an economical pathway for producing azetidin-3-ol hydrochloride, demonstrating its value in industrial applications (V. Reddy et al., 2011).
Antimicrobial Applications
Research into N/C-4 substituted azetidin-2-ones reveals their potential as a new class of antimicrobial agents. Synthesized compounds showed potent activity against Bacillus anthracis, Staphylococcus aureus, and Candida albicans, indicating the relevance of azetidine derivatives in developing new antimicrobial strategies (A. Halve et al., 2007).
Contributions to Cancer Research
The synthesis of (3R,4S)-N-Boc-3-hydroxy-4-methyl-4-phenylazetidin-2-one for the preparation of C-3' methyl taxotere (docetaxel) underscores the compound's importance in cancer treatment. This process facilitates the development of novel docetaxel derivatives, highlighting the role of phenylazetidine in advancing chemotherapeutic agents (C. Lucatelli et al., 2002).
Enzymatic Activity and Selectivity
Studies on the acylation of alcohols with β-phenyl-β-lactams in the presence of Burkholderia cepacia lipase reveal the enzymatic selectivity facilitated by phenylazetidin-2-ones. This research provides insights into the use of azetidines in enzymatic reactions, offering a pathway to highly selective synthetic processes (Xiang-Guo Li et al., 2007).
Novel Acid-Mediated Reactions
The acid-mediated conversion of 3-phenylazetidin-2-one into 3,3-diphenylpropionamide showcases the chemical versatility of azetidine derivatives. This reaction not only highlights the potential of phenylazetidines in synthetic organic chemistry but also opens up new pathways for the synthesis of amide compounds (F. King & S. Caddick, 2011).
Safety and Hazards
The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
3-phenylazetidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-9(6-10-7-9)8-4-2-1-3-5-8;/h1-5,10-11H,6-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPCGNDTGQUGEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622148 |
Source


|
| Record name | 3-Phenylazetidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
550370-15-5 |
Source


|
| Record name | 3-Phenylazetidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1343774.png)
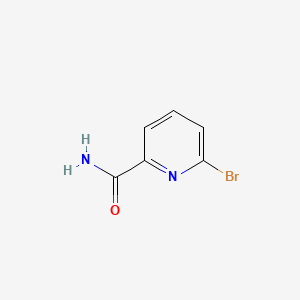
![2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1343782.png)
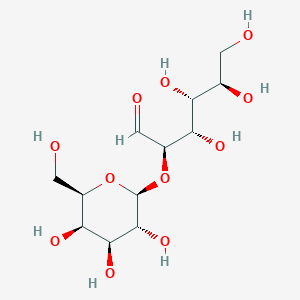
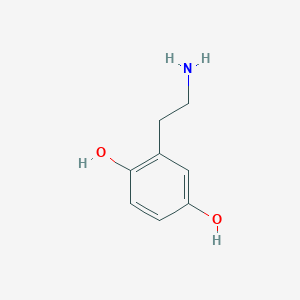
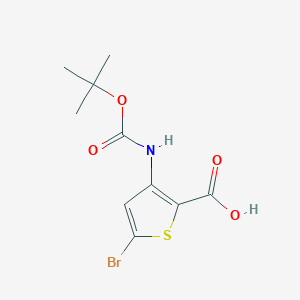
![2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1343790.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1343793.png)

